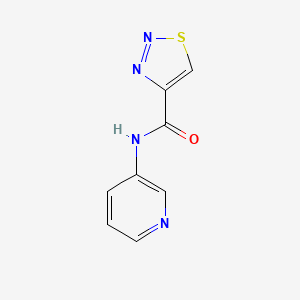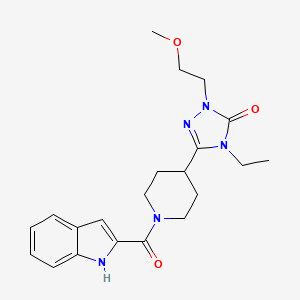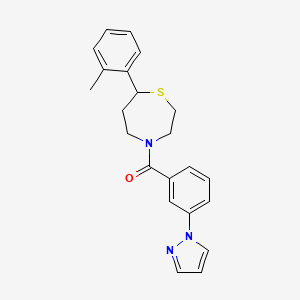
(3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and analysis of complex chemical compounds like "(3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone" involve detailed procedures to understand their molecular structure, chemical reactions, and both physical and chemical properties. These compounds are of interest in the field of chemistry for their potential applications in materials science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex pyrazolyl and thiazepan compounds involves multiple steps, including condensation, cyclization, and refinement processes to achieve the desired chemical structure. For instance, the synthesis of related compounds has been detailed, involving specific reagents, solvents, and conditions to guide the formation of the compound's core structure and functionalities (Cao et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using techniques like X-ray diffraction, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy). These methods provide detailed information on the molecular geometry, bond lengths, angles, and overall conformation of the compound, which are crucial for understanding its chemical behavior (Cao et al., 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazolyl and thiazepan compounds can be influenced by their functional groups, molecular structure, and external conditions. Research on similar compounds shows a range of reactions, including nucleophilic substitutions and electrophilic additions, highlighting their versatile chemistry (Dhonnar et al., 2021).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are integral to understanding how these compounds interact in different environments and their suitability for various applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into the thermal stability and phase transitions of these compounds (Dhonnar et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical species, and photostability, are crucial for the application of these compounds in chemical synthesis, materials science, and potential pharmaceutical applications. Investigations into the electronic structure, such as HOMO-LUMO analysis, provide valuable information on the chemical stability and reactivity of these compounds (Dhonnar et al., 2021).
Scientific Research Applications
Antibacterial Properties
A study by Landage, Thube, and Karale (2019) synthesized compounds similar to the requested chemical and found them to have significant antibacterial activities. This suggests potential applications in the development of new antibacterial agents (Landage, Thube, & Karale, 2019).
Structural Analysis and Synthesis
Cao, Dong, Shen, and Dong (2010) focused on the synthesis and crystal structure analysis of a related compound. Their research contributes to understanding the molecular structure and properties, which is crucial for further pharmaceutical applications (Cao, Dong, Shen, & Dong, 2010).
Antimicrobial Activity
Kumar et al. (2012) synthesized a series of compounds closely related to the specified chemical, demonstrating their antimicrobial activity. This indicates the potential use of these compounds in combating microbial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticoronavirus and Antitumoral Activity
Jilloju et al. (2021) found that derivatives of the chemical showed promising in vitro anticoronavirus and antitumoral activity. This suggests their potential use in antiviral and cancer therapies (Jilloju et al., 2021).
Enzyme Inhibitory Activity
A study by Cetin et al. (2021) on related compounds showed significant enzyme inhibitory activities, suggesting applications in pharmaceuticals targeting specific enzymatic pathways (Cetin, Türkan, Bursal, & Murahari, 2021).
Molecular Docking and Anticancer Evaluation
Research by Gouhar and Raafat (2015) involved synthesizing derivatives and evaluating their anticancer potential, highlighting the role of such compounds in cancer research (Gouhar & Raafat, 2015).
Central Nervous System Depressant Activity
Butler, Wise, and Dewald (1984) explored the central nervous system depressant activity of similar compounds, indicating potential therapeutic applications in neurological disorders (Butler, Wise, & Dewald, 1984).
properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-17-6-2-3-9-20(17)21-10-13-24(14-15-27-21)22(26)18-7-4-8-19(16-18)25-12-5-11-23-25/h2-9,11-12,16,21H,10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIWQWVZDGHRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(1,3-thiazol-4-yl)methanone](/img/structure/B2494031.png)
![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)
![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)
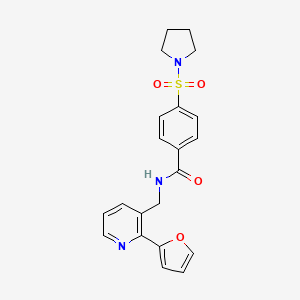
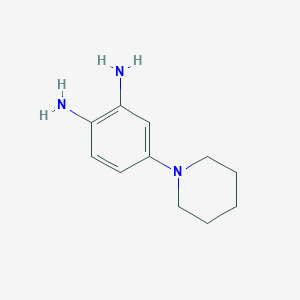
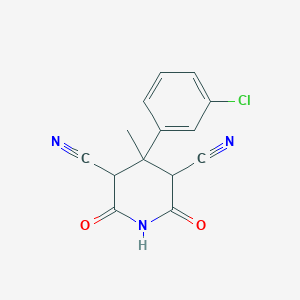
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)
![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)
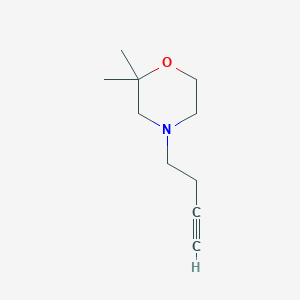
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)
